3,4-Diisopropoxybenzaldehyde
Description
3,4-Diisopropoxybenzaldehyde is a substituted benzaldehyde derivative featuring two isopropoxy groups at the 3- and 4-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its sterically hindered structure, due to the bulky isopropoxy substituents, influences its reactivity and solubility, making it distinct from simpler alkoxy- or hydroxy-substituted benzaldehydes . For instance, Banwell et al. (2011) reported its use in pyrrole alkaloid synthesis with a moderate yield of 7%, highlighting its role in complex heterocyclic frameworks .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3,4-di(propan-2-yloxy)benzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-12-6-5-11(8-14)7-13(12)16-10(3)4/h5-10H,1-4H3 |
InChI Key |
MDWHWNRETVPUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3,4-Diisopropoxybenzaldehyde, emphasizing substituent effects, synthetic yields, and applications:
Substituent Effects on Reactivity and Yield
- Steric Hindrance : The isopropoxy groups in this compound introduce significant steric bulk, reducing reaction rates in nucleophilic aromatic substitutions compared to methoxy-substituted analogs like veratraldehyde. This hindrance, however, enhances selectivity in multi-step syntheses .
- Electronic Effects : Both isopropoxy and methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. However, methoxy groups exhibit stronger electron-donating effects, leading to higher reactivity in veratraldehyde derivatives .
- Yield Trends : Veratraldehyde (44% yield) outperforms isopropoxy-substituted analogs due to its smaller substituents and lower steric demands. Positional isomers (e.g., 4-isopropoxy-3-methoxybenzaldehyde) show intermediate yields (13%), suggesting that substituent arrangement also impacts synthetic efficiency .
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